N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 5,5-dioxo group, a phenyl ring at position 2, and a 2-phenoxyacetamide moiety at position 2. The 2-phenoxyacetamide substituent introduces aromatic and ether functionalities, likely influencing solubility, electronic properties, and target binding interactions.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-18(11-26-15-9-5-2-6-10-15)20-19-16-12-27(24,25)13-17(16)21-22(19)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXARJGDOTJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 2-phenylthioamide can be reacted with hydrazine derivatives to form the thieno[3,4-c]pyrazole ring.
Oxidation: The intermediate compound is then subjected to oxidation to introduce the dioxo functionality. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Acylation: The final step involves the acylation of the thieno[3,4-c]pyrazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the thieno[3,4-c]pyrazole ring.
Reduction: Reduction reactions can be used to alter the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxyacetamide moiety.
Scientific Research Applications
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their interactions with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thienopyrazole Derivatives
A key structural analog is N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide (), which replaces the 2-phenoxyacetamide group with a 4-phenylbutanamide chain. This difference in substituent length and composition highlights critical structure-activity relationship (SAR) considerations:
| Property | N-(...)-2-phenoxyacetamide | N-(...)-4-phenylbutanamide |
|---|---|---|
| Substituent Structure | Phenoxy-linked acetamide (shorter chain) | Phenylbutanamide (longer aliphatic chain) |
| Molecular Weight | ~395.4 g/mol (estimated) | ~407.5 g/mol (estimated) |
| Polarity | Higher (due to ether oxygen) | Lower (longer hydrophobic chain) |
| Hypothesized Bioactivity | Enhanced target binding (rigid aryl group) | Improved membrane permeability |
The phenoxy group in the target compound may enhance π-π stacking or hydrogen-bonding interactions with biological targets compared to the aliphatic phenylbutanamide chain. Conversely, the longer chain in the analog could improve lipophilicity and bioavailability .
Role of the Thienopyrazole Core
Both compounds share the 5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazole core, which imposes a puckered conformation on the ring system. discusses Cremer-Pople puckering parameters for analyzing nonplanar ring systems, suggesting that conformational analysis of the thienopyrazole core could explain differences in binding affinity or stability among analogs .
Patent-Based Insights on Autotaxin Inhibition
identifies thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, a class of enzymes implicated in cancer and fibrosis. While specific activity data are absent, the patent implies that substituent modifications (e.g., phenoxy vs. alkyl chains) are critical for optimizing inhibitor potency. The target compound’s phenoxyacetamide group may confer selectivity or enhanced binding compared to other derivatives .
Research Findings and Limitations
- Structural Insights: X-ray crystallography (using programs like SHELX or visualization tools like ORTEP-3 ) could elucidate conformational differences between analogs.
- Bioactivity Gaps : The provided evidence lacks quantitative data (e.g., IC50, solubility) for direct comparison. Further experimental studies are needed to validate hypothesized SAR trends.
- Synthetic Accessibility: The phenoxyacetamide substituent may introduce synthetic challenges (e.g., ether bond stability) compared to simpler alkylamide analogs.
Biological Activity
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C23H23N3O5S, with a molecular weight of approximately 433.5 g/mol. The compound features a thieno[3,4-c]pyrazole core that is known for its varied biological activities and an acetamide functional group that enhances solubility and reactivity in biological systems .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include oxidizing agents like hydrogen peroxide and potassium permanganate, alongside reducing agents such as lithium aluminum hydride. Controlled reaction conditions are crucial for optimizing yields and purity .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating potent activity .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been evaluated for its ability to inhibit oxidative stress and inflammation-related pathways in cellular models. The interaction of the compound with specific molecular targets can modulate various biochemical pathways, leading to observed anti-inflammatory effects .
Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against various human cancer cell lines. For example, compounds structurally similar to this one have shown tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its biological effects involves binding to active sites of enzymes or receptors. This interaction potentially inhibits their activity and alters biochemical pathways associated with inflammation and cancer progression .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thieno[3,4-c]pyrazole derivatives against bacterial strains. The results indicated significant inhibition against MRSA with MIC values below 20 µM for certain derivatives .
- Cytotoxicity in Cancer Models : In a cytotoxicity assay involving 12 human cancer cell lines, several derivatives showed promising results in inhibiting tumor cell proliferation .
- Anti-inflammatory Mechanisms : Research highlighted the compound's ability to modulate inflammatory cytokines such as IL-6 and TNF-alpha in cellular models .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(4-nitrophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol)acetamide | Contains a nitrophenyl group | Enhanced electron-withdrawing properties |
| 2-(4-fluorophenyl)-N-[2-(4-nitrophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol]acetamide | Fluorine substitution | Increased lipophilicity |
| N-{5,5-dioxo-2-(p-tolyl)-thieno[3,4-c]pyrazol}acetamide | p-Tolyl group instead of phenyl | Variability in biological activity |
Q & A
Q. Advanced
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance metabolic stability.
- Bioisosteric replacement : Replace the thienopyrazole core with indazole or triazole to assess scaffold flexibility.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using QSAR models .
How should purification be conducted post-synthesis?
Basic
Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) for initial purification. Recrystallization from ethanol/water (7:3) improves purity. Monitor via melting point (mp 180–185°C) and HPLC .
What computational methods predict reactivity and enzyme interactions?
Q. Advanced
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability (e.g., with autotaxin’s active site).
- DFT calculations : Evaluates electron density at reactive sites (e.g., sulfone groups) to predict nucleophilic attack susceptibility.
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8) .
How do kinetic studies inform stability under storage conditions?
Q. Advanced
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
- pH-rate profiling : Determine hydrolysis rates in buffers (pH 1–10) to identify optimal storage pH (e.g., pH 6–7).
- Arrhenius analysis : Predicts shelf life at 25°C (t₉₀ ≈ 18 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
